molecular formula C10H13Br2NO B13084658 4-(1-Aminobutyl)-2,6-dibromophenol

4-(1-Aminobutyl)-2,6-dibromophenol

Cat. No.: B13084658
M. Wt: 323.02 g/mol
InChI Key: SHCSQPPGVZMGSF-UHFFFAOYSA-N
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Description

4-(1-Aminobutyl)-2,6-dibromophenol is an organic compound characterized by the presence of an aminobutyl group attached to a dibromophenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminobutyl)-2,6-dibromophenol typically involves the following steps:

    Bromination: The starting material, phenol, undergoes bromination to introduce bromine atoms at the 2 and 6 positions. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Amination: The brominated phenol is then subjected to amination

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminobutyl)-2,6-dibromophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding a less substituted phenol.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Less substituted phenols.

    Substitution: Phenols with different functional groups replacing the bromine atoms.

Scientific Research Applications

4-(1-Aminobutyl)-2,6-dibromophenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Aminobutyl)-2,6-dibromophenol involves its interaction with specific molecular targets and pathways. The aminobutyl group can interact with biological receptors, while the dibromophenol structure may facilitate binding to enzymes or other proteins. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways involved in cancer.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Aminobutyl)phenol: Lacks the bromine atoms, resulting in different chemical and biological properties.

    2,6-Dibromophenol:

    4-(1-Aminobutyl)-2,6-dichlorophenol: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and biological effects.

Uniqueness

4-(1-Aminobutyl)-2,6-dibromophenol is unique due to the presence of both the aminobutyl group and the dibromophenol structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H13Br2NO

Molecular Weight

323.02 g/mol

IUPAC Name

4-(1-aminobutyl)-2,6-dibromophenol

InChI

InChI=1S/C10H13Br2NO/c1-2-3-9(13)6-4-7(11)10(14)8(12)5-6/h4-5,9,14H,2-3,13H2,1H3

InChI Key

SHCSQPPGVZMGSF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC(=C(C(=C1)Br)O)Br)N

Origin of Product

United States

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